molecular formula C11H16ClNO2S B11938382 1-(2-Thienylmethyl)-2-piperidinecarboxylic acid hydrochloride

1-(2-Thienylmethyl)-2-piperidinecarboxylic acid hydrochloride

Cat. No.: B11938382
M. Wt: 261.77 g/mol
InChI Key: HLDLNUZPUTVBCT-UHFFFAOYSA-N
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Description

1-(2-Thienylmethyl)-2-piperidinecarboxylic acid hydrochloride is a compound that features a piperidine ring substituted with a thienylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienylmethyl)-2-piperidinecarboxylic acid hydrochloride typically involves the reaction of 2-thienylmethylamine with ethyl chloroacetate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienylmethyl)-2-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Thienylmethyl)-2-piperidinecarboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Thienylmethyl)-2-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The thienylmethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Thienylmethyl)-2-piperidinecarboxylic acid hydrochloride is unique due to its specific combination of a thienylmethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c13-11(14)10-5-1-2-6-12(10)8-9-4-3-7-15-9;/h3-4,7,10H,1-2,5-6,8H2,(H,13,14);1H

InChI Key

HLDLNUZPUTVBCT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CS2.Cl

Origin of Product

United States

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